REACTION_CXSMILES
|
[C:1]12([CH2:11][NH2:12])[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:9][CH:3]([CH2:4]3)[CH2:2]1)[CH2:8]2.[CH3:13][C:14]1[S:18][C:17]([C:19](O)=[O:20])=[CH:16][CH:15]=1.[Cl-].ClC1N(C)CC[NH+]1C>[OH-].[Na+]>[C:1]12([CH2:11][NH:12][C:19]([C:17]3[S:18][C:14]([CH3:13])=[CH:15][CH:16]=3)=[O:20])[CH2:8][CH:7]3[CH2:6][CH:5]([CH2:4][CH:3]([CH2:9]3)[CH2:2]1)[CH2:10]2 |f:2.3,4.5|
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Name
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|
Quantity
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0.15 mL
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Type
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reactant
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Smiles
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C12(CC3CC(CC(C1)C3)C2)CN
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Name
|
|
Quantity
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0.15 mL
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Type
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reactant
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Smiles
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CC1=CC=C(S1)C(=O)O
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Name
|
|
Quantity
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0.2 mL
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Type
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reactant
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Smiles
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[Cl-].ClC1[NH+](CCN1C)C
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Name
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TEA
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Quantity
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0.2 mL
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Type
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reactant
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Smiles
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|
Name
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Quantity
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0.5 mL
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Type
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solvent
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Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 2 mL reaction
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Type
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TEMPERATURE
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Details
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The mixture is cooled to RT
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Type
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EXTRACTION
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Details
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The resulting mixture is extracted with 50% EtOAc-hexane (3×0.5 mL)
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Type
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CUSTOM
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Details
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purified over benzenesulfonic acid ion exchange resin (eluted with 50% EtOAc-hexane)
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Name
|
|
Type
|
product
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Smiles
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C12(CC3CC(CC(C1)C3)C2)CNC(=O)C=2SC(=CC2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |